
Thalictiin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thalictiin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions to form the glycoside bond .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as plant leaves and seeds. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Thalictiin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoid derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Various substituted flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
Thalictiin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and glycosylation reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Wirkmechanismus
Thalictiin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-cancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Thalictiin is similar to other flavonoid glycosides such as:
Apigenin 7-glucoside: Shares similar antioxidant and anti-inflammatory properties.
Cosmosiin: Another flavonoid glycoside with comparable biological activities.
Cosmetin: Known for its antioxidant and anti-cancer properties.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This makes it particularly effective in certain biological applications compared to its analogs .
Eigenschaften
CAS-Nummer |
23598-21-2 |
|---|---|
Molekularformel |
C21H20O10 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18+,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
KMOUJOKENFFTPU-OBJCFNGXSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


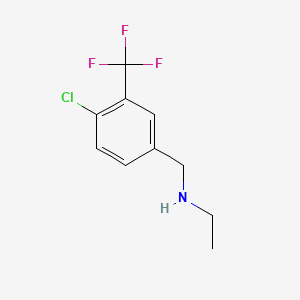
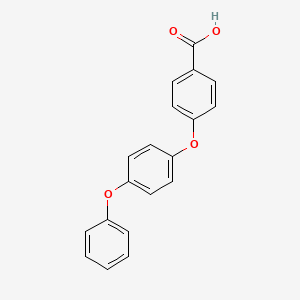

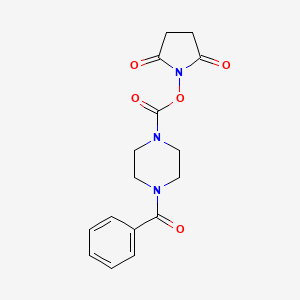

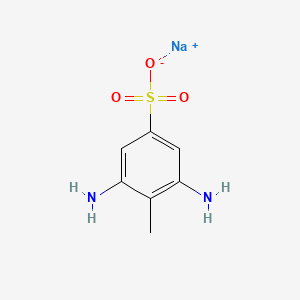
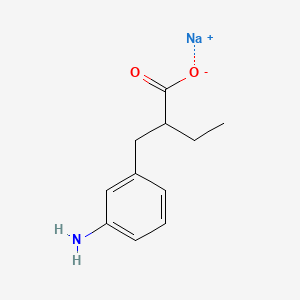
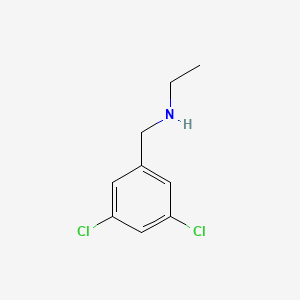



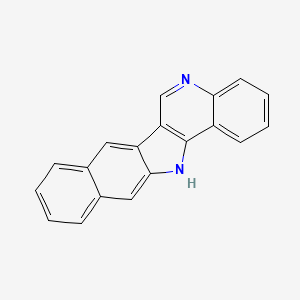
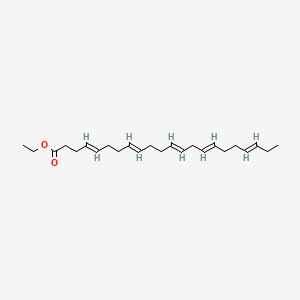
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
